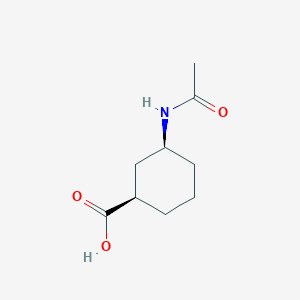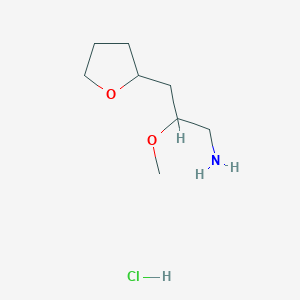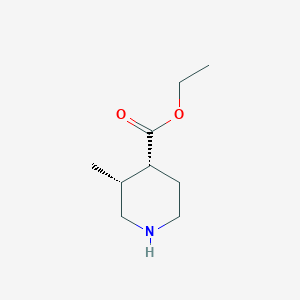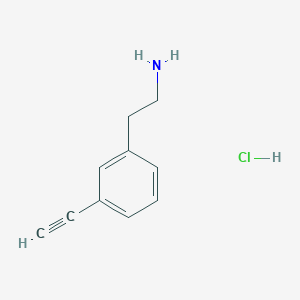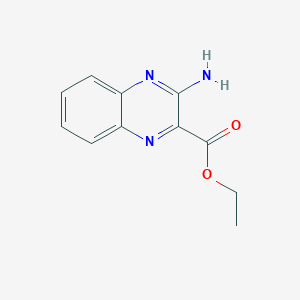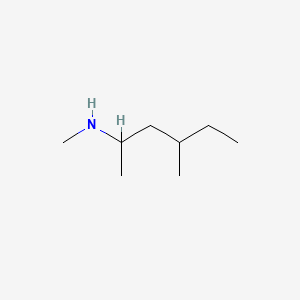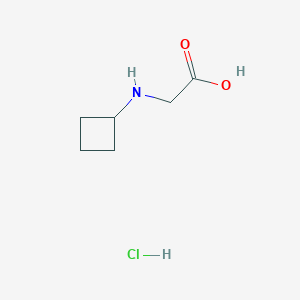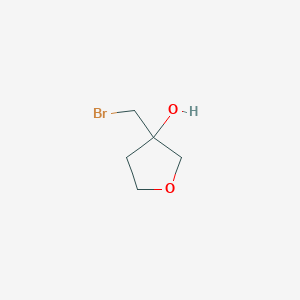
3-(Bromomethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)oxolan-3-ol is a chemical compound with the molecular formula C5H9BrO2This compound has several applications in different fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)oxolan-3-ol can be synthesized through various synthetic routes. One common method involves the bromination of oxolane derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)oxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of oxolane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield oxolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of oxolane alcohols or ethers.
Oxidation: Formation of oxolane carboxylic acids.
Reduction: Formation of oxolane derivatives with reduced functional groups.
Scientific Research Applications
3-(Bromomethyl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)oxolan-3-ol involves its interaction with molecular targets through its bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)tetrahydrofuran: Similar structure but lacks the hydroxyl group.
2-(Bromomethyl)oxolane: Bromine atom positioned differently on the oxolane ring.
Uniqueness
3-(Bromomethyl)oxolan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H9BrO2 |
|---|---|
Molecular Weight |
181.03 g/mol |
IUPAC Name |
3-(bromomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9BrO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2 |
InChI Key |
BEJBPEURGOAIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


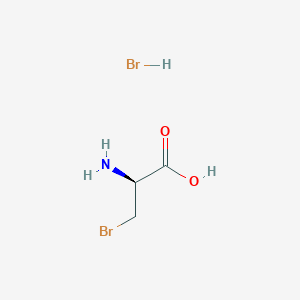
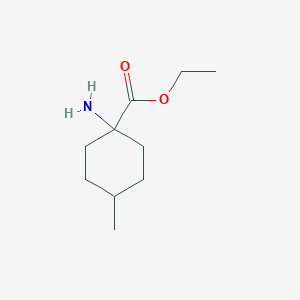
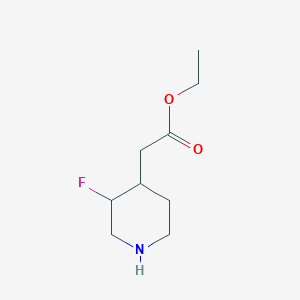
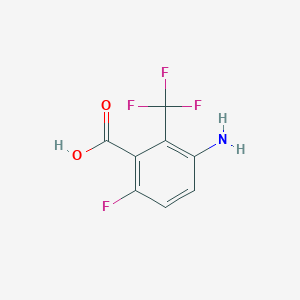
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

